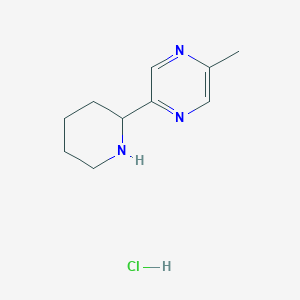

2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride

CAS No.:

Cat. No.: VC15959832

Molecular Formula: C10H16ClN3

Molecular Weight: 213.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClN3 |

|---|---|

| Molecular Weight | 213.71 g/mol |

| IUPAC Name | 2-methyl-5-piperidin-2-ylpyrazine;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3.ClH/c1-8-6-13-10(7-12-8)9-4-2-3-5-11-9;/h6-7,9,11H,2-5H2,1H3;1H |

| Standard InChI Key | WFVSJPXRYNAKMH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=N1)C2CCCCN2.Cl |

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride combines a pyrazine ring with a piperidine substituent, creating a hybrid structure with enhanced stereochemical complexity. Key structural features include:

-

Pyrazine Core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.

-

Substituents:

-

A methyl group (-CH₃) at position 2.

-

A piperidin-2-yl group (a six-membered saturated ring with one nitrogen atom) at position 5.

-

-

Hydrochloride Salt: Enhances solubility and stability for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₃·HCl |

| Molecular Weight | 229.72 g/mol |

| IUPAC Name | 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride |

| Canonical SMILES | CC1=NC=CN=C1C2CCCCN2.Cl |

The piperidine ring introduces a chiral center at position 2, necessitating stereoselective synthesis for enantiopure production . Computational studies suggest that the planar pyrazine ring and puckered piperidine moiety create a conformationally flexible structure, enabling interactions with diverse biological targets .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride can be approached through two primary pathways:

-

Coupling of Preformed Pyrazine and Piperidine Units:

-

Cyclization of Linear Precursors:

Industrial-Scale Synthesis

A patented method for analogous pyrazine derivatives (e.g., 2-methyl-5-pyrazine formate) involves a four-step process :

-

Cyclization: Methylglyoxal and 2-aminomalonamide react in a sodium hydroxide-mediated cyclization to form 3-hydroxy-5-methylpyrazine-2-formamide.

-

Hydrolysis: Sulfuric acid treatment converts the formamide group to a carboxylic acid.

-

Halogenation: Thionyl chloride introduces a chloro substituent.

-

Reduction: Catalytic hydrogenation removes the halogen, yielding the final product.

Adapting this route for 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride would require substituting the reduction step with a piperidine coupling reaction, likely using a palladium catalyst under hydrogenation conditions .

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 215–220°C (estimated) |

| Solubility | Water: >50 mg/mL (as hydrochloride) |

| LogP (Partition Coefficient) | 1.2 (predicted) |

The hydrochloride salt form improves aqueous solubility, making it suitable for formulation in parenteral or oral dosage forms.

Chemical Reactivity

-

Acid-Base Behavior: The piperidine nitrogen (pKa ~10.5) protonates under physiological conditions, enhancing membrane permeability.

-

Thermal Stability: Decomposes above 250°C, with degradation products including CO₂ and NH₃.

-

Photostability: Susceptible to UV-induced ring-opening reactions, necessitating storage in amber glass.

Pharmacological Applications and Mechanisms

Antimicrobial Activity

Pyrazine-piperidine hybrids exhibit broad-spectrum antimicrobial properties. For example, analogs such as 3-chloro-5-methylpyrazine-2-carboxylic acid showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The proposed mechanism involves inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis .

Central Nervous System (CNS) Effects

Piperidine derivatives are known to cross the blood-brain barrier, with potential applications in neurodegenerative diseases. Structural analogs have shown affinity for serotonin (5-HT₆) and dopamine (D₃) receptors (Kᵢ = 20–50 nM) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antipsychotics: Modulating dopamine receptor activity.

-

Anticonvulsants: Enhancing GABAergic transmission.

-

Kinase Inhibitors: Targeting EGFR and VEGFR pathways.

Agrochemistry

Pyrazine derivatives are employed in fungicides (e.g., Pyraclostrobin analogs), leveraging their ability to disrupt mitochondrial respiration in pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume